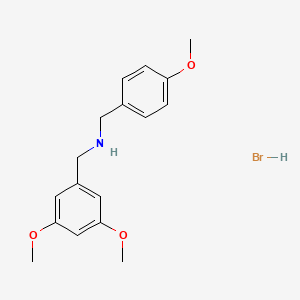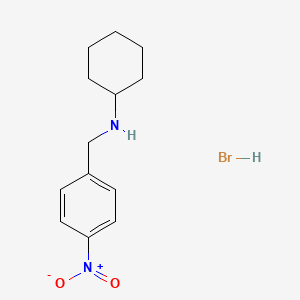amine hydrobromide CAS No. 1609408-98-1](/img/structure/B3107427.png)
[2-(1H-indol-3-yl)ethyl](4-methoxybenzyl)amine hydrobromide
説明
“2-(1H-indol-3-yl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609408-98-1 . It has a molecular weight of 361.28 . The IUPAC name for this compound is N-[2-(1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)amine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20N2O.BrH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H . This code represents the molecular structure of the compound.
科学的研究の応用
Synthesis and Characterization : The synthesis and characterization of complex compounds involving similar structures have been explored. For example, Liu et al. (1993) reported the synthesis and characterization of N 4 O 3 amine phenol ligands and their lanthanide complexes, highlighting the intricate chemistry involved in creating such compounds (Liu et al., 1993).
Receptor Binding Properties : The receptor binding properties of similar indole derivatives have been a subject of study. For instance, Barf et al. (1996) synthesized and tested various indolyethylamines for binding affinities to cloned receptors, demonstrating the potential pharmaceutical applications of these compounds (Barf et al., 1996).
Antiallergic and Antimicrobial Potential : Compounds with a similar structural backbone have been investigated for their antiallergic and antimicrobial properties. Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, evaluating their potential as antiallergic agents (Menciu et al., 1999).
Anticancer Evaluation : Similarly structured compounds have been synthesized and evaluated for their anticancer activity. Bekircan et al. (2008) conducted a study on 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, assessing their potential against various cancer cell lines (Bekircan et al., 2008).
Analgesic Activity : Research has also been conducted on the analgesic properties of related compounds. Rádl et al. (2000) synthesized and tested substituted 1-benzofurans and 1-benzothiophenes for their analgesic activity (Rádl et al., 2000).
Magnetic and Luminescent Properties : Wen et al. (2017) synthesized 3d-4f heterometallic trinuclear complexes derived from amine-phenol tripodal ligands, exhibiting magnetic and luminescent properties, which illustrates the potential application in materials science (Wen et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.BrH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZXMTFQJIWWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


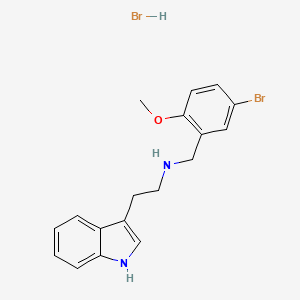
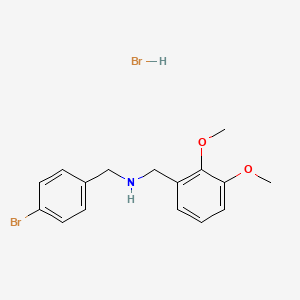
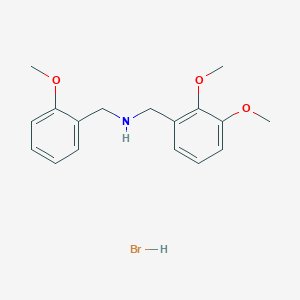
amine hydrobromide](/img/structure/B3107374.png)

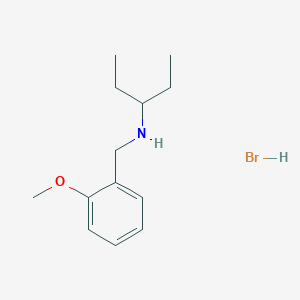
amine hydrochloride](/img/structure/B3107400.png)
![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)
![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)
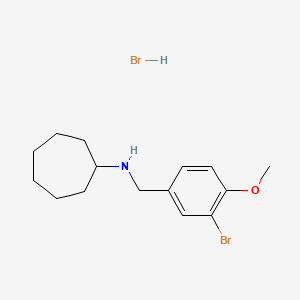
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)
![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)
